6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

説明

Structural Characterization

Crystallographic Analysis and Molecular Conformation

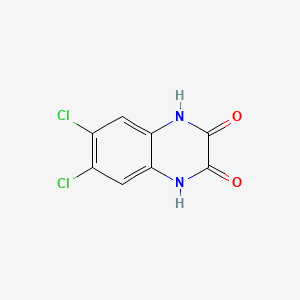

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (DCQX) adopts a planar quinoxaline ring system with chloro substituents at positions 6 and 7. Crystallographic data reveal a centrosymmetric arrangement with intermolecular hydrogen bonds forming three-dimensional networks. Key structural features include:

| Parameter | Value | Source |

|---|---|---|

| Space Group | P1 (triclinic) | |

| Unit Cell | a = 7.4744 Å, b = 11.9265 Å, c = 10.4910 Å | |

| Hydrogen Bonding | O–H⋯O and C–H⋯O interactions |

The molecule exhibits head-to-tail π-stacking between adjacent quinoxaline rings, stabilized by electrostatic interactions between chloro groups and carbonyl oxygens. This arrangement is critical for its packing in crystalline solids.

Spectroscopic Identification (NMR, IR, Mass Spectrometry)

Spectroscopic data confirm the molecular structure and substitution pattern:

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR spectra of DCQX derivatives show:

- 1H NMR (DMSO-d6) : δ 7.62 (s, 2H, aromatic protons), 9.79 (s, 2H, NH)

- 13C NMR : δ 119–160 ppm (aromatic carbons, carbonyl carbons).

Infrared (IR) Spectroscopy

Key absorption bands:

| Functional Group | IR Peak (cm⁻¹) | Source |

|---|---|---|

| C=O Stretch | ~1650–1700 | |

| C–Cl Stretch | ~750–800 |

Mass Spectrometry

Comparative Analysis of Tautomeric Forms

DCQX exists predominantly in the 1,4-dihydro-2,3-dione tautomeric form, stabilized by:

- Intramolecular Hydrogen Bonding : Resonance-assisted NH⋯O bonding between NH and carbonyl oxygen.

- Electron-Withdrawing Effects : Chloro substituents enhance carbonyl stabilization, favoring the dione form over enol tautomers.

| Tautomer | Stability | Hydrogen Bonding | Source |

|---|---|---|---|

| 1,4-Dihydro-2,3-dione | High (dominant) | Intramolecular NH⋯O | |

| Other Forms | Low (theoretical) | Intermolecular O–H⋯O |

Computational studies (e.g., semiempirical methods) support this preference, as NH⋯O bonds remain stable across dihedral angles.

特性

IUPAC Name |

6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBSIKMUAFYZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274337 | |

| Record name | DCQX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25983-13-5 | |

| Record name | DCQX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reagents and Conditions:

Limitations:

-

Poor regioselectivity : Competitive chlorination at positions 5, 6, 7, and 8 necessitates tedious chromatographic separation.

One-Pot Synthesis via Tandem Cyclization-Chlorination

Recent advances highlight tandem methodologies combining cyclocondensation and chlorination in a single vessel, reducing purification steps and improving atom economy.

Protocol Overview

Optimization Parameters:

Performance Metrics:

Crystallographic and Spectroscopic Validation

Structural confirmation of DCQX relies on X-ray diffraction and advanced spectroscopy:

Crystallographic Data

Mass Spectrometry

-

Molecular ion peak : m/z 231.03 [M]⁺ (calculated for C₈H₄Cl₂N₂O₂).

-

Fragmentation pattern : Loss of CO (28 amu) and Cl (35 amu) groups.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

| Method | Cost (USD/kg) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 120–150 | 95 | 98 | High |

| Post-synthetic chlorination | 200–220 | 45 | 90 | Low |

| One-pot tandem | 180–200 | 80 | 95 | Moderate |

化学反応の分析

Types of Reactions:

Oxidation: 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: This compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

- Oxidized derivatives with additional oxygen-containing functional groups.

- Reduced products with hydrogen atoms replacing the chlorine atoms.

- Substituted products with various functional groups replacing the chlorine atoms.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 231.03 g/mol

- CAS Number : 25983-13-5

The compound features a quinoxaline structure with two chlorine atoms at the 6th and 7th positions and a dione functional group at the 2nd and 3rd positions. This unique structure contributes to its reactivity and biological activity.

Antitumor Activity

Research indicates that 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione exhibits promising antitumor properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated IC50 values of approximately 1.9 µg/mL against HCT-116 (colon cancer) cells and 2.3 µg/mL against MCF-7 (breast cancer) cells, which are competitive with established chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of several bacterial strains, making it a potential candidate for developing new antimicrobial agents . Further research is required to optimize its efficacy and understand the mechanisms underlying its antimicrobial effects.

Neuropharmacological Effects

This compound acts as a competitive antagonist at glycine receptors. This property is crucial for its neuropharmacological applications, particularly in treating neurological disorders. Studies have shown that it can reduce seizure activity in animal models by modulating excitatory neurotransmission through glycine receptor antagonism .

Neuroprotection in Ischemia

A significant study conducted by Ogita and Yoneda demonstrated the neuroprotective effects of this compound in ischemic injury models. The administration of this compound significantly reduced neuronal death and improved functional outcomes compared to control groups . This finding suggests potential therapeutic applications in conditions associated with neuronal degeneration.

Anticancer Research

Further investigations into the anticancer properties of this compound have led to the development of novel derivatives aimed at enhancing bioavailability and target specificity for cancer therapy. The ongoing research focuses on modifying its chemical structure to improve therapeutic outcomes while maintaining safety profiles .

Future Research Directions

The potential applications of this compound warrant further exploration in several areas:

- Pharmacokinetics and Pharmacodynamics : Understanding how this compound behaves in biological systems can help optimize dosing regimens and delivery methods.

- Mechanisms of Action : Investigating the specific molecular targets affected by this compound will provide insights into its therapeutic potential.

- Development of Derivatives : Synthesizing new derivatives with enhanced properties could lead to more effective treatments for various diseases.

作用機序

The mechanism of action of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Structural and Functional Analogues

The table below compares key structural analogs of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione, highlighting substituents, molecular properties, and applications:

Key Comparative Findings

Electrochemical and Reactivity Profiles

- Electron-Withdrawing vs. Electron-Donating Groups: Chlorine (Cl) and nitro (NO₂) groups are electron-withdrawing, enhancing electrophilicity and reactivity in nucleophilic aromatic substitution. DNQX (NO₂) exhibits stronger receptor antagonism due to higher electron withdrawal, while the dichloro analog may offer intermediate reactivity for synthetic modifications . Methoxy (OCH₃) and amino (NH₂) groups are electron-donating, reducing electrophilicity. This makes 6,7-diaminoquinoxaline-2,3-dione more suitable as a precursor for condensation reactions (e.g., with isothiocyanates) .

生物活性

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (DCQX) is a synthetic compound that has gained attention due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of DCQX, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C_8H_4Cl_2N_2O_2

- CAS Number : 25983-13-5

DCQX primarily acts as a competitive antagonist at the glycine receptor, specifically targeting strychnine-insensitive sites. It exhibits a high affinity for these binding sites, which is crucial for its neuropharmacological effects. Research indicates that DCQX can inhibit glycine binding without affecting glutamate binding, suggesting a selective mechanism of action that could be leveraged for therapeutic purposes in neurological disorders .

Anticonvulsant Activity

DCQX has shown significant anticonvulsant properties in various animal models. It effectively reduces seizure activity by modulating excitatory neurotransmission through glycine receptor antagonism. Studies have demonstrated that DCQX can prevent tonic-clonic seizures and provide neuroprotective effects against neuronal degeneration associated with ischemia and other pathophysiological conditions .

Anticancer Properties

Recent studies have explored the anticancer potential of quinoxaline derivatives, including DCQX. In vitro assays have revealed that DCQX exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to have IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

DCQX and its derivatives have also been evaluated for antimicrobial properties. Preliminary studies suggest that these compounds exhibit activity against various bacterial strains, although further research is necessary to elucidate the exact mechanisms involved and to optimize their efficacy as antimicrobial agents .

Table 1: Summary of Biological Activities of DCQX

Case Study: Neuroprotection in Ischemia

A study conducted by Ogita and Yoneda highlighted the neuroprotective effects of DCQX in models of ischemic injury. The results indicated that administration of DCQX significantly reduced neuronal death and improved functional outcomes in treated animals compared to controls. This suggests a promising avenue for using DCQX in treating conditions associated with neuronal degeneration .

Q & A

Q. What is the primary pharmacological application of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione in neuroscience research?

This compound is widely used as a competitive antagonist of AMPA/kainate glutamate receptors. It is methodologically applied to pharmacologically isolate NMDA receptor-mediated currents by blocking non-NMDA glutamatergic transmission. For example, in electrophysiological studies, concentrations of 10–20 µM are added to artificial cerebrospinal fluid (aCSF) alongside GABA receptor antagonists (e.g., bicuculline) to isolate specific synaptic components .

Q. How is this compound typically administered in electrophysiological studies?

The compound is dissolved in saline or aCSF at concentrations ranging from 10–50 µM, depending on the experimental design. For instance, 20 µM is commonly used to block AMPA receptors while studying NMDA-dependent excitatory postsynaptic currents (EPSCs). Solutions should be prepared fresh or stored at -20°C to avoid degradation, and co-administered with tetrodotoxin (TTX) when isolating miniature synaptic events .

Q. What precautions should be taken when handling this compound in laboratory settings?

Follow standard GHS safety protocols: use personal protective equipment (PPE), avoid exposure to heat/sparks, and store in a cool, dry environment. While specific hazard data may be limited, analogous quinoxaline derivatives require handling in fume hoods with proper ventilation. Always refer to material safety data sheets (MSDS) for guidance on disposal and emergency response .

Advanced Research Questions

Q. What synthetic routes are available for preparing this compound derivatives?

Derivatives can be synthesized via nucleophilic aromatic substitution of 2,3-dichloroquinoxaline (CAS: 19853-64-6) using sodium hydrogen sulfide (NaSH) or thiourea under reflux conditions. For example, thionation with a zwitterionic dipyridine-diphosphorus pentasulfide complex in pyridine yields dithione derivatives with >80% efficiency. Microwave-assisted methods without metal catalysts are also emerging for symmetrical substitutions at the 2,3-positions .

Q. How does pH affect the binding efficacy of this compound to ionotropic glutamate receptors?

The compound’s amide group undergoes deprotonation near physiological pH (pKa ~7.68), enabling charge delocalization to the carbonyl oxygen. This enhances its affinity for glutamate receptors by stabilizing interactions with the ligand-binding domain. Researchers must buffer experimental solutions to maintain pH >7.4 to maximize antagonist efficacy .

Q. How can researchers address contradictory results when using this compound in synaptic transmission studies?

Contradictions may arise from variability in pH, solvent composition (e.g., DMSO vs. saline), or incomplete receptor blockade. To mitigate this:

Q. What experimental strategies optimize the use of this compound in behavioral neuroscience paradigms?

For in vivo microinjection studies (e.g., modulating nucleus accumbens shell activity), dissolve the compound in a 50% saline/50% DMSO vehicle to enhance solubility. Use low doses (e.g., 250 ng/0.2 µl) to avoid off-target effects on GABAergic or dopaminergic systems. Pair with bicuculline to assess prefrontal cortex interactions via simultaneous electrophysiology and behavioral monitoring .

Methodological Notes

- Concentration Calibration : Perform dose-response curves to determine IC50 values for specific receptor subtypes, as potency may vary across experimental models .

- Data Interpretation : Use paired-pulse ratio (PPR) analysis to distinguish presynaptic vs. postsynaptic effects when studying synaptic plasticity .

- Safety Compliance : Adhere to institutional protocols for hazardous waste disposal, particularly for halogenated quinoxalines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。